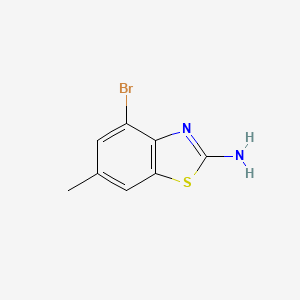

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKFYZMSNJCLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390974 | |

| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76996-16-2 | |

| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6-methyl-1,3-benzothiazol-2-amine chemical properties

An In-Depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine: Properties, Synthesis, and Applications

Introduction

Benzothiazoles represent a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Their fused bicyclic structure, comprising a benzene ring and a thiazole ring, serves as a versatile scaffold for interaction with a multitude of biological targets and for the construction of functional organic materials.[1][3] This guide focuses on a specific, functionally rich derivative: this compound.

The strategic placement of a bromine atom at the 4-position, a methyl group at the 6-position, and a reactive amine at the 2-position imparts a unique combination of steric and electronic properties.[3] These substitutions are not merely decorative; they are crucial in defining the molecule's reactivity, biological activity, and potential as a precursor for more complex structures.[3] This document provides an in-depth exploration of the core chemical properties, a validated synthetic protocol, analytical characterization methods, and the prospective applications of this compound, tailored for researchers, chemists, and professionals in drug development.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is a substituted aromatic heterocycle with the systematic IUPAC name this compound.[4]

Chemical Structure

The structural arrangement of the substituents on the benzothiazole core is pivotal to its chemical behavior.

Caption: Chemical structure and key functional groups.

Physicochemical Data

Quantitative data provides a snapshot of the compound's physical characteristics, which are essential for experimental design, including solvent selection and reaction condition optimization. The following table summarizes key computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₈H₇BrN₂S | PubChem[4] |

| Molecular Weight | 243.13 g/mol | PubChem[4] |

| Monoisotopic Mass | 241.95133 Da | PubChem[4] |

| CAS Number | 76996-16-2 | PubChem[4] |

| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | PubChem[4] |

| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | PubChem[4] |

| Topological Polar Surface Area | 67.2 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

Synthesis Protocol: The Hugerschoff Reaction

The synthesis of 2-aminobenzothiazoles is classically achieved through the Hugerschoff reaction, which involves the cyclization of an N-arylthiourea. A reliable and widely adopted method involves the in situ formation of the thiourea from a corresponding aniline, followed by oxidative cyclization induced by bromine.

The rationale for this pathway is its robustness and the ready availability of the starting materials. Glacial acetic acid serves as an excellent solvent as it effectively dissolves the aniline salt and potassium thiocyanate, while also being compatible with the subsequent bromination step. The temperature must be carefully controlled during bromine addition, as the reaction is exothermic and excessive heat can lead to the formation of undesired side-products, such as dibromo compounds.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[5][6][7]

Materials:

-

3-Bromo-5-methylaniline

-

Potassium thiocyanate (KSCN)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Ammonium Hydroxide (concentrated)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 0.025 mol of 3-bromo-5-methylaniline and 0.05 mol of potassium thiocyanate in 70 mL of glacial acetic acid. Stir until a homogenous solution or fine suspension is formed.

-

Bromination: Cool the mixture to below 10°C using an ice-salt bath. Prepare a solution of 0.025 mol of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Causality: The slow, cooled addition is critical to dissipate heat and prevent over-bromination of the aromatic ring. The vigorous stirring ensures immediate reaction and avoids localized high concentrations of bromine.

-

Reaction Completion: After the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the cyclization goes to completion.[5]

-

Work-up: Pour the reaction mixture into 500 mL of cold water with stirring. This step precipitates the hydrobromide salt of the product and unreacted starting materials.

-

Neutralization & Isolation: Filter the resulting solid. Resuspend the crude solid in approximately 200 mL of hot water. Make the solution alkaline by adding concentrated ammonium hydroxide until the pH is ~8-9. This deprotonates the amine and precipitates the free base product.

-

Purification: Filter the precipitated solid, wash thoroughly with water, and dry. For final purification, recrystallize the crude product from an ethanol/water mixture. The purity can be checked by TLC and melting point analysis.

Analytical Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. A combination of spectroscopic techniques provides unambiguous evidence of the target molecule's identity.

Expected Spectroscopic Data

The following table outlines the expected signals based on the compound's structure and data from analogous benzothiazoles.[8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two singlets (or narrow doublets, meta-coupling) in the aromatic region (~7.0-7.8 ppm). One proton will be deshielded by the adjacent bromine. Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm. Amine Protons (-NH₂): A broad singlet, typically around 5.0-7.5 ppm, which is D₂O exchangeable. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the 110-155 ppm range. The carbon bearing the bromine (C-Br) will appear around 115-120 ppm. Thiazole Carbon (C-2): A distinct signal significantly downfield, around 165-170 ppm, due to its attachment to two heteroatoms (N and S). Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm. |

| FT-IR (KBr) | N-H Stretch: A characteristic pair of sharp-to-medium bands in the 3300-3450 cm⁻¹ region for the primary amine. C=N Stretch: A strong absorption around 1620-1650 cm⁻¹ from the thiazole ring. C-H Aromatic/Aliphatic Stretch: Signals just above and below 3000 cm⁻¹, respectively. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 242 and 244. This is a definitive validation of bromine incorporation. |

Standard Protocol for NMR and MS Analysis

This protocol provides a self-validating system for structural elucidation.

Objective: To confirm the identity and purity of synthesized this compound.

Methodology:

-

¹H and ¹³C NMR Spectroscopy: [8]

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Prep: Dissolve ~10-15 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly show exchangeable N-H protons.

-

Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.

-

Validation: The integration of the ¹H signals should correspond to the number of protons (e.g., 1:1:3:2 for the two aromatic, one methyl, and two amine protons). The ¹³C spectrum should show the expected number of distinct carbon signals.

-

-

Mass Spectrometry (MS): [8]

-

Instrument: Electrospray Ionization (ESI) or Electron Impact (EI) Mass Spectrometer.

-

Sample Prep: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Acquire a full scan mass spectrum.

-

Validation: The primary validation is the observation of the molecular ion peak with the correct mass-to-charge ratio (m/z) and the characteristic M/M+2 isotopic pattern for bromine.[8]

-

Applications in Research and Development

The unique arrangement of functional groups makes this compound a valuable building block in several areas of chemical science.[3]

Medicinal Chemistry

The benzothiazole scaffold is considered a "privileged structure" in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9][10]

-

As a Synthetic Intermediate: The primary amine at the 2-position is a key reactive handle. It can be readily acylated, alkylated, or used in condensation reactions to build a library of more complex derivatives for screening.[3]

-

Anticancer and Antimicrobial Potential: The core structure itself has been studied for its potential anticancer and antimicrobial properties.[3] The mechanism often involves the interaction of the heterocyclic system with key enzymes or receptors within pathogenic cells or organisms.[3] The bromo and methyl groups can modulate the compound's lipophilicity and binding affinity, potentially enhancing its potency and selectivity.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. Buy this compound | 76996-16-2 [smolecule.com]

- 4. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Introduction

For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The heterocyclic scaffold of 2-aminobenzothiazole is of significant interest due to its prevalence in a wide array of pharmacologically active compounds, including those with anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive, in-depth exploration of the analytical workflow required for the complete structure elucidation of a specific derivative: 4-bromo-6-methyl-1,3-benzothiazol-2-amine.

This document moves beyond a simple listing of techniques. It is designed to provide a strategic and logical framework for structural analysis, explaining the causality behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system. We will delve into the core analytical methodologies—Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and X-ray Crystallography—outlining not just the expected data for our target molecule but also the fundamental principles that make these techniques indispensable.

Physicochemical & Structural Overview

Before embarking on a full-scale analytical investigation, a foundational understanding of the target molecule's basic properties is essential.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 76996-16-2 | [3] |

| Molecular Formula | C₈H₇BrN₂S | [2] |

| Molecular Weight | 243.13 g/mol | [2] |

| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [3] |

The presence of a bromine atom, a methyl group, and a primary amine on the benzothiazole core suggests a molecule with distinct spectroscopic signatures that can be systematically unraveled.[2] The strategic application of the following analytical techniques will allow for the unequivocal confirmation of this structure.

A Validated Workflow for Structure Elucidation

The elucidation of a novel or synthesized chemical entity is a process of hypothesis and verification. Each analytical technique provides a unique piece of the structural puzzle, and the convergence of data from these disparate methods provides the highest level of confidence in the final assigned structure. Our approach is designed to be systematic, beginning with confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity and spatial arrangement.

Caption: A logical workflow for the structure elucidation of a small organic molecule.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) is the foundational technique in structure elucidation, providing the molecular weight and, through high-resolution analysis, the elemental composition of the analyte. For halogenated compounds, MS offers a particularly distinctive signature.

Causality of Experimental Choice: We begin with MS to confirm the successful synthesis of a compound with the correct molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides an immediate and powerful validation point. The observation of a characteristic M+2 peak with nearly equal intensity to the molecular ion peak is a definitive indicator of a monobrominated compound.

Expected Mass Spectrum Data for C₈H₇BrN₂S:

| Ion | m/z (calculated) | Description |

| [M]⁺ | 241.95 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 243.95 | Molecular ion containing ⁸¹Br |

The relative intensity of the [M]⁺ and [M+2]⁺ peaks is expected to be approximately 1:1, which is a classic isotopic signature for bromine.

Fragmentation Analysis:

Electron Impact (EI) ionization would likely induce fragmentation, providing clues to the molecule's structure. Key expected fragmentation pathways for 2-aminobenzothiazole derivatives include:

-

α-Cleavage: Cleavage of bonds adjacent to the amino group.

-

Ring Fragmentation: Complex fragmentation of the benzothiazole ring system.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" of the functional groups present. For our target molecule, FTIR is crucial for identifying the primary amine and the aromatic system.

Causality of Experimental Choice: This technique quickly confirms the presence of key functional groups hypothesized from the synthesis scheme. The N-H stretches of the primary amine are particularly diagnostic and easily identifiable.

Expected FTIR Data:

An FTIR spectrum of this compound has been recorded, providing a reliable reference for its vibrational characteristics.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3050 | C-H Stretch | Aromatic Ring |

| ~2920 | C-H Stretch | Methyl Group (-CH₃) |

| 1640-1600 | C=N Stretch | Thiazole Ring |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend | Primary Amine (-NH₂) |

| ~1240 | C-N Stretch | Amine |

| ~800-850 | C-H Bend (out-of-plane) | Substituted Benzene |

| ~700 | C-S Stretch | Thiazole Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorbances.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Sample Spectrum Acquisition: The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment.

Causality of Experimental Choice: While MS and FTIR confirm the building blocks, NMR connects them. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon framework, and 2D NMR experiments (COSY, HSQC, HMBC) establish direct and long-range connectivity between atoms.

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound has been recorded on a Varian CFT-20 instrument.[3] Based on the structure, the following proton signals are expected:

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | s | 1H | H-5 | Aromatic proton deshielded by adjacent sulfur and bromine. |

| ~7.2 | s | 1H | H-7 | Aromatic proton deshielded by the thiazole ring. |

| ~7.0 | br s | 2H | -NH₂ | Broad singlet due to exchangeable amine protons. |

| ~2.4 | s | 3H | -CH₃ | Singlet for the methyl group protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C-2 | Carbon of the C=N bond, highly deshielded. |

| ~149 | C-7a | Quaternary carbon at the ring fusion. |

| ~135 | C-6 | Carbon bearing the methyl group. |

| ~132 | C-3a | Quaternary carbon at the ring fusion, adjacent to sulfur. |

| ~128 | C-5 | Aromatic CH. |

| ~122 | C-7 | Aromatic CH. |

| ~115 | C-4 | Carbon bearing the bromine atom (C-Br bond). |

| ~21 | -CH₃ | Methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

1D ¹H Spectrum: A standard proton spectrum is acquired.

-

1D ¹³C Spectrum: A proton-decoupled carbon spectrum is acquired.

-

2D NMR (if necessary): If assignments are ambiguous, 2D experiments are performed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., adjacent protons on a ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for assigning quaternary carbons.

-

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction to generate the final spectra.

Caption: Key expected HMBC correlations for structural assignment.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide conclusive evidence for the 2D structure, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure in the solid state. It yields precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

Expected Crystallographic Data:

While a crystal structure for the title compound is not publicly available, the structure of the closely related 6-bromo-1,3-benzothiazol-2-amine provides excellent insight.[4]

Table 5: Crystallographic Data for the Analog 6-Bromo-1,3-benzothiazol-2-amine

| Parameter | Value |

| Formula | C₇H₅BrN₂S |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Key Feature | Molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds.[4] |

We can predict that this compound will also be a planar molecule and will likely form similar hydrogen-bonded networks in the solid state, influencing its physical properties such as melting point and solubility.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (often to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map.

-

Structure Refinement: The atomic model is refined against the experimental data to improve the accuracy of bond lengths, angles, and thermal parameters, resulting in the final crystal structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry and elemental analysis confirm the molecular formula. FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure. Each step in this workflow serves to validate the previous one, building an unshakeable foundation of evidence that culminates in the complete and unambiguous assignment of the molecular structure. This rigorous, multi-faceted approach is fundamental to advancing research in medicinal chemistry and materials science.

References

-

IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

-

PubChem. This compound. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

-

Université catholique de Louvain. 2-Aminobenzothiazole derivatives. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]

-

ACS Publications. Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. [Link]

-

ACS Publications. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

PMC. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

-

Der Pharma Chemica. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

-

E-Journal of Chemistry. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]

-

PMC. 6-Bromo-1,3-benzothiazol-2-amine. [Link]

-

Iraqi National Journal of Chemistry. Synthesis and Spectrophotometric Study of 4-(6- Bromo -2- benzothiazolylazo)phloroglucinol as an Analytic. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Wiley. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

PubChem. 4-Bromo-1,3-benzothiazol-2-amine. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University at Buffalo. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

SpectraBase. 2-amino-4-bromo-6-methylbenzothiazole - Optional[FTIR] - Spectrum. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine (CAS Number: 76996-16-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] This structural motif is a cornerstone in a multitude of pharmacologically active agents, lauded for its ability to interact with a diverse array of biological targets.[1] The inherent physicochemical properties of the benzothiazole nucleus, coupled with the synthetic tractability to introduce various substituents, have led to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on a specific, functionalized derivative, 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, a key building block for the synthesis of novel therapeutic agents.[1]

Core Compound Analysis: this compound

This compound is a heterocyclic compound featuring a bromine atom at the 4-position and a methyl group at the 6-position of the benzothiazole ring system. The presence of the reactive 2-amino group makes it a valuable precursor for the synthesis of more complex and potentially bioactive molecules.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 76996-16-2 | [2] |

| Molecular Formula | C₈H₇BrN₂S | [2] |

| Molecular Weight | 243.13 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [2] |

| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |

Synthetic Strategies and Methodologies

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. The classical approach often involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[2] This method, however, can sometimes lead to mixtures of isomers, particularly with anilines that are not para-substituted.[2] More controlled and versatile methods often employ phenylthiourea precursors.[2]

Proposed Synthetic Pathway

A reliable method for the synthesis of this compound can be adapted from established protocols for similar 2-aminobenzothiazole derivatives. The following multi-step synthesis is proposed, starting from commercially available materials.

Detailed Experimental Protocol

This protocol is based on well-established methods for the synthesis of substituted 2-aminobenzothiazoles and should be optimized for the specific substrate.[3][4]

Step 1: Synthesis of N-(3-Bromo-5-methylphenyl)thiourea

-

To a solution of 3-bromo-5-methylaniline (1 equivalent) in a suitable solvent (e.g., ethanol or aqueous HCl), add a solution of ammonium thiocyanate (1.1 equivalents).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the thiourea derivative.

-

Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the N-(3-Bromo-5-methylphenyl)thiourea (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into a large volume of water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methyl protons, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight (243.13 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amine group and C=N stretching for the thiazole ring. A reference IR spectrum is available on PubChem.

Applications in Drug Discovery and Development

The 2-aminobenzothiazole scaffold is a prolific source of hits in high-throughput screening campaigns and a foundational structure for the development of targeted therapies.[1]

Anticancer Potential

Derivatives of 2-aminobenzothiazole have demonstrated significant anticancer activity through various mechanisms of action.[5] While specific data for this compound is not extensively published, its structural features suggest it as a promising candidate for further investigation. The general mechanisms of action for this class of compounds include:

-

Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

-

Microtubule Disruption: Some derivatives interfere with the dynamics of microtubule polymerization, leading to cell cycle arrest and apoptosis.

The following diagram illustrates a generalized workflow for the preliminary anticancer evaluation of a novel compound like this compound.

Antimicrobial Activity

The benzothiazole nucleus is also a key component of many antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[6][7] The lipophilicity and electronic properties conferred by the bromo and methyl substituents on this compound may enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling bromo-substituted aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its structural features suggest promising avenues for exploration in the fields of oncology and infectious diseases. Further research is warranted to fully elucidate its biological activity profile, including comprehensive screening against a wide range of cancer cell lines and microbial strains, and detailed mechanistic studies to identify its molecular targets. The synthetic accessibility and the rich chemical space that can be explored from its 2-amino group make it a valuable asset for medicinal chemists and drug discovery professionals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ACS Omega. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

ResearchGate. Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]

-

IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

-

Université catholique de Louvain. 2-Aminobenzothiazole derivatives. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. [Link]

-

Chemchart. 2-AMINO-6-NITROBENZOTHIAZOLE (6285-57-0). [Link]

Sources

Physical and chemical properties of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine (CAS: 76996-16-2)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzothiazole, its unique structural features—a fused benzene and thiazole ring system with bromine, methyl, and amine functionalities—make it a valuable building block for the synthesis of complex, biologically active molecules.[1] This document details its molecular identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and key analytical characterization techniques. Furthermore, it explores its potential applications, drawing from the established importance of the benzothiazole scaffold in drug discovery, and outlines essential safety and handling protocols based on data from structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a consolidated technical resource on this specific chemical entity.

Molecular Identity and Structure

The precise arrangement of substituents on the benzothiazole core dictates the compound's chemical reactivity and potential biological interactions.[1] The formal nomenclature and key identifiers are crucial for unambiguous reference in research and regulatory contexts.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 76996-16-2 | [2] |

| Molecular Formula | C₈H₇BrN₂S | [1][2] |

| Molecular Weight | 243.13 g/mol | [2] |

| Synonyms | 2-Amino-4-bromo-6-methylbenzothiazole, 4-Bromo-6-methylbenzo[d]thiazol-2-amine | [2] |

| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [2] |

Structural Elucidation

The structure consists of a bicyclic benzothiazole system. A bromine atom is substituted at position 4, a methyl group at position 6, and a primary amine group at position 2 of the thiazole ring. This specific substitution pattern is key to its utility as a synthetic intermediate.[1]

Physicochemical Properties

While comprehensive experimental data for this specific molecule is limited, its properties can be estimated through computational models and comparison with analogous structures.

Computed Physicochemical Data

The following properties are computationally derived and provide valuable estimates for designing experimental conditions, such as selecting appropriate solvent systems or predicting membrane permeability.

| Property | Value | Source |

| XLogP3 | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Topological Polar Surface Area | 67.2 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

Solubility and Appearance

Based on its aromatic and heterocyclic nature, this compound is expected to be a solid at room temperature, likely appearing as a crystalline powder. It is predicted to have low solubility in water but should be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. This solubility profile is typical for moderately polar organic compounds used as intermediates in synthesis.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is governed by its functional groups. The exocyclic amine at the 2-position is a primary site for nucleophilic reactions, making it an excellent handle for derivatization.[1] The benzothiazole ring itself is relatively stable, but the bromine atom can participate in cross-coupling reactions, further extending its synthetic utility.

Proposed Synthetic Pathway

The synthesis of 2-aminobenzothiazoles is a well-established field. A common and effective method is the reaction of a corresponding aniline with a thiocyanate salt, followed by cyclization induced by a halogen. This approach, adapted from established procedures for similar structures, is a plausible route.[4][5]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on the synthesis of analogous 2-aminobenzothiazoles and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

3-Bromo-5-methylaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonium hydroxide (concentrated)

-

Ethanol

Procedure:

-

Thiourea Formation:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-Bromo-5-methylaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid.

-

Heat the mixture gently (e.g., to 50-60°C) with stirring until the reactants dissolve and react to form the corresponding 1-(3-bromo-5-methylphenyl)thiourea intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Cool the reaction mixture to below 10°C in an ice bath. This step is critical to control the exothermic reaction with bromine and prevent side-product formation.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the cyclization is complete.[4]

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Filter the resulting solid and wash it thoroughly with water to remove any residual acid and salts.

-

-

Purification:

-

Suspend the crude solid in hot water and neutralize by adding concentrated ammonium hydroxide until the solution is alkaline (pH ~8-9). This converts the hydrobromide salt of the product to the free amine.

-

Filter the precipitated solid, wash with water, and dry under vacuum.

-

For further purification, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[5]

-

Spectroscopic and Analytical Characterization

Confirmation of the compound's identity and purity is achieved through standard analytical techniques. The expected spectral features are derived from its known structure.

Expected Spectral Features

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm | Two singlets or narrow doublets from the two protons on the benzene ring. |

| Amine Protons (-NH₂) | δ 4.5 - 5.5 ppm (broad) | A broad singlet, exchangeable with D₂O.[6] | |

| Methyl Protons (-CH₃) | δ 2.3 - 2.5 ppm | A sharp singlet integrating to 3 hydrogens. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 155 ppm | Multiple signals corresponding to the 8 carbon atoms in the aromatic system. |

| C-Br Carbon | ~δ 115 ppm | Carbon atom directly attached to the electronegative bromine atom. | |

| C-NH₂ Carbon | ~δ 165 ppm | The sp² carbon of the thiazole ring bonded to the amine group. | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ | Two distinct bands (asymmetric and symmetric stretching) characteristic of a primary amine.[6] |

| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | Stretching vibrations of the C-H bonds on the benzene ring. | |

| C=N Stretch | ~1600 - 1650 cm⁻¹ | Imine stretch within the thiazole ring. | |

| C-Br Stretch | 500 - 600 cm⁻¹ | Characteristic stretching vibration for an aryl bromide. | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ~242 & ~244 | A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Protocol: Analytical Characterization

This protocol outlines a general procedure for obtaining key analytical data.

Instrumentation:

-

NMR: 400 MHz (or higher) spectrometer.

-

MS: ESI (Electrospray Ionization) or EI (Electron Impact) mass spectrometer.

-

IR: FTIR spectrometer with ATR (Attenuated Total Reflectance) capability.

Procedure:

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

MS: Prepare a dilute solution (~1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

IR: Place a small amount of the dry powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to observe the disappearance of the -NH₂ signal.[6]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

MS: Infuse the sample solution into the mass spectrometer and acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺ or the molecular ion [M]⁺.

-

IR: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Applications in Research and Development

The benzothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[7][8]

Medicinal Chemistry Scaffold

This compound serves as a key starting material for the development of novel therapeutic agents.[1]

-

Anticancer and Antimicrobial Agents: The benzothiazole core is integral to compounds showing potential anticancer and antimicrobial properties.[1][7][9] The amine group can be readily derivatized to generate libraries of amides, sulfonamides, or Schiff bases for structure-activity relationship (SAR) studies.[9]

-

Enzyme Inhibition: The structure can interact with biological targets like enzymes or receptors, leading to the inhibition of specific pathways.[1] The bromine atom, in particular, can enhance binding affinity and potency through halogen bonding or by modifying electronic properties.[7]

-

Neuroprotective Agents: Certain benzothiazole derivatives have shown promise as neuroprotective agents, highlighting the versatility of this chemical class.[7][10]

Materials Science

The rigid, aromatic structure of the benzothiazole core makes it a candidate for applications in materials science.[1] Derivatives can be explored for their use in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and functional dyes.[1]

Safety and Handling

Given that specific toxicity data for this compound is limited, a cautious approach based on structurally similar compounds is mandatory.[1]

Hazard Assessment

The compound should be handled as a potentially hazardous substance. The following hazards are based on analogous bromo-aromatic amines.[1][3]

| Hazard Type | GHS Classification (Inferred) | Precautionary Statement |

| Acute Toxicity | Warning (Harmful if swallowed) | H302: Harmful if swallowed.[3][11] |

| Skin Irritation | Warning | H315: Causes skin irritation.[3] |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[3] |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[1] |

Recommended Handling Procedures

All work should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[12]

Handling and Storage:

-

Avoid generating and inhaling dust.[12] Use appropriate engineering controls.

-

Avoid contact with skin, eyes, and clothing.[12]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13]

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

References

- This compound - Smolecule. (n.d.).

- This compound - PubChem. (n.d.).

- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2012, May 9).

- 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).

- Characterization of 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Comparative Guide to NMR and MS Analysis - Benchchem. (n.d.).

- 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem. (n.d.).

- benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).

- Technical Support Center: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline - Benchchem. (n.d.).

- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry. (2014, December 4).

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.).

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).

- benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.).

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

Sources

- 1. Buy this compound | 76996-16-2 [smolecule.com]

- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 11. 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

4-Bromo-6-methyl-1,3-benzothiazol-2-amine molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine (C₈H₇BrN₂S)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its core chemical identity, including its molecular formula (C₈H₇BrN₂S) and molecular weight (243.13 g/mol ), alongside other key identifiers.[1][2] A proposed synthetic pathway is outlined, supported by a detailed experimental protocol and workflow visualization. The guide synthesizes current understanding of the compound's applications as a versatile chemical building block for developing novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.[1] Finally, essential safety, handling, and analytical characterization protocols are discussed to provide a holistic resource for researchers, scientists, and drug development professionals.

Core Chemical Identity

This compound belongs to the benzothiazole family, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This structural motif is a privileged scaffold in drug discovery, known for a wide spectrum of pharmacological activities.[3][4][5] The specific substitution pattern of this compound—a bromine atom at position 4 and a methyl group at position 6—imparts unique physicochemical properties that influence its chemical reactivity and biological interactions.[1]

Nomenclature and Structural Identifiers

The systematic IUPAC name for this compound is this compound.[1][2] It is indexed under CAS Registry Number 76996-16-2.[1][2]

Physicochemical and Computed Properties

A summary of the key identifiers and computed properties for this compound is presented below. This data is crucial for unambiguous identification, reaction stoichiometry calculations, and analytical interpretation.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂S | [1][2] |

| Molecular Weight | 243.13 g/mol | [1][2] |

| Exact Mass | 241.95133 Da | [2] |

| CAS Number | 76996-16-2 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [1][2] |

| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry. The most common and direct approach is the Hugershoff reaction, which involves the cyclization of an N-arylthiourea, or the reaction of an aniline with a thiocyanate salt in the presence of bromine.

Proposed Synthetic Pathway

A robust pathway for the synthesis of this compound involves the reaction of 3-bromo-5-methylaniline with potassium thiocyanate and bromine in a suitable solvent like glacial acetic acid.

-

Rationale for Precursor Selection : 3-bromo-5-methylaniline is the logical starting aniline. The positions of its substituents (bromo at position 3, methyl at position 5) directly correspond to the final positions on the benzothiazole ring system (bromo at position 4, methyl at position 6) after the electrophilic cyclization reaction.

-

Mechanism : The reaction proceeds via the in situ formation of a thiocyanogen intermediate, which then attacks the aromatic ring of the aniline. This is followed by an intramolecular cyclization to form the benzothiazole ring system. This one-pot reaction is efficient for generating the desired 2-amino-substituted scaffold.

Visualization: Synthetic Workflow

Caption: Proposed one-pot synthesis of the target compound.

Experimental Protocol: General Procedure

This protocol is a self-validating system. Successful synthesis is confirmed by characterization (TLC, melting point, spectroscopy) matching the expected product, while deviations would indicate incomplete reaction or side product formation, necessitating optimization of time, temperature, or stoichiometry.

-

Reaction Setup : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid under ambient temperature.

-

Bromination : Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation : Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification : Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, distinct signals for the two aromatic protons on the benzothiazole ring, and a broad singlet for the amine (NH₂) protons.

-

Infrared (IR) Spectroscopy : Key signals would include N-H stretching vibrations for the primary amine group and characteristic C=N and C-S stretching bands associated with the thiazole ring.

-

Mass Spectrometry (MS) : This technique will confirm the molecular weight of the compound, with the mass spectrum showing a characteristic isotopic pattern for the bromine atom.

-

Elemental Analysis : Confirms the percentage composition of Carbon, Hydrogen, and Nitrogen, which should align with the calculated values for the molecular formula C₈H₇BrN₂S.

Applications in Scientific Research

The title compound is primarily categorized as a chemical building block.[1] Its structure, featuring a reactive primary amine and a modifiable aromatic system, makes it an excellent starting point for the synthesis of more complex molecules with tailored biological or material properties.

Scaffold for Medicinal Chemistry

The benzothiazole core is a cornerstone in the development of drugs with diverse therapeutic actions.[4][5] this compound serves as a key intermediate for creating libraries of derivative compounds. The primary amine at the 2-position is a synthetic handle that allows for a variety of chemical transformations (e.g., acylation, alkylation, Schiff base formation) to explore structure-activity relationships (SAR). The bromine atom can also be functionalized, for instance, via palladium-catalyzed cross-coupling reactions, to introduce further diversity.

Potential Biological Activities

While extensive biological data for this specific molecule is limited in public literature, related benzothiazole structures are known to exhibit significant pharmacological effects:

-

Anticancer Properties : Many benzothiazole derivatives have shown potent anticancer activity by interacting with various biological targets like enzymes or receptors.[1][3]

-

Antimicrobial Activity : The benzothiazole scaffold is also associated with antibacterial and antifungal properties.[1]

Visualization: Role in Drug Discovery

Caption: Role as a scaffold in a typical drug discovery workflow.

Safety and Handling

Hazard Assessment

Specific toxicity data for this compound is not widely available.[1] Therefore, it must be handled with caution, assuming it possesses hazards similar to other bromo-substituted aromatic amines.[1]

-

Potential Irritation : The presence of the bromo group and the aromatic amine structure suggests a potential for skin and eye irritation.[1]

-

Inhalation Hazard : Inhalation of the compound as a dust should be avoided, as it may cause respiratory irritation.[1]

-

Toxicity : The specific toxicity is unknown and requires further investigation.[1]

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory. The following table summarizes key handling recommendations.

| Precaution Category | Recommended Action | Rationale |

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles. | To prevent skin and eye contact with the chemical.[6][7] |

| Engineering Controls | Handle only inside a certified chemical fume hood. | To minimize inhalation of dust or potential vapors.[6] |

| Handling | Avoid generating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing. | To prevent irritation and unknown toxic effects.[6] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | To maintain chemical stability and prevent accidental exposure. |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate potential eye irritation or damage.[7] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | To remove the chemical from the skin and prevent irritation.[7] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | Ingestion may be harmful; professional medical advice is required.[6] |

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₈H₇BrN₂S and a molecular weight of 243.13 g/mol .[1][2] Its true value lies in its potential as a versatile building block for the synthesis of novel compounds. The strategic placement of its functional groups—a reactive amine and a bromine atom—on the privileged benzothiazole scaffold makes it an attractive starting point for drug discovery programs and materials science research. While further investigation into its specific biological activities and toxicological profile is warranted, its structural attributes firmly establish it as a compound of interest for researchers aiming to develop next-generation functional molecules.

References

- This compound - Smolecule.

- This compound - PubChem.

- SAFETY D

- SAFETY D

- SAFETY D

- benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.

- Technical Support Center: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline - Benchchem.

- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry.

- A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES - World Journal of Pharmaceutical Research.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review - Journal of Chemical Reviews.

Sources

- 1. smolecule.com [smolecule.com]

- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. jchemrev.com [jchemrev.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide on the Biological Activity of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminobenzothiazole core stands as a "privileged scaffold"—a molecular framework that consistently demonstrates a remarkable capacity for interacting with a diverse array of biological targets.[1] This versatility has propelled its derivatives into the forefront of drug discovery, with extensive research highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide focuses on a specific, yet promising, member of this family: 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. While direct, in-depth biological studies on this particular molecule are emerging, its structural features—a bromine atom at the 4-position and a methyl group at the 6-position—are anticipated to modulate its electronic and steric properties, thereby influencing its biological activity.[4]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive understanding of the synthesis, physicochemical properties, and, most importantly, the inferred biological potential of this compound, drawing upon the wealth of data available for its structural analogs. The protocols and mechanistic insights presented herein are intended to provide a solid foundation for future investigations into this promising molecule.

Molecular Profile and Synthesis

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂S | [4][5] |

| Molecular Weight | 243.13 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [5] |

| InChIKey | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [5] |

Synthetic Strategy: A Pathway to the Core Scaffold

The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry.[3] The primary route to this compound involves the electrophilic cyclization of a substituted aniline.[6] A general, reliable synthetic workflow is presented below.

This synthesis is typically achieved by reacting the corresponding substituted aniline with ammonium thiocyanate in the presence of bromine as a catalyst.[6] The reactive amine group (NH₂) of the final product makes it a valuable starting material for the synthesis of more complex and potentially more potent molecules.[4]

Biological Activities and Therapeutic Potential

The 2-aminobenzothiazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities.[1][3] The primary areas of therapeutic interest for this compound and its analogs are in oncology and infectious diseases.

Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has been dedicated to developing 2-aminobenzothiazole derivatives as potent anticancer agents.[1] These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and pancreas.[2][3][6]

2.1.1. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism through which many 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[1] By inhibiting PI3K, these compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

2.1.2. Comparative Cytotoxicity of 2-Aminobenzothiazole Derivatives

While specific IC₅₀ values for this compound are not yet widely published, the cytotoxic activities of several structurally related compounds have been reported. This data provides a valuable benchmark for assessing the potential potency of this molecule.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | A549 (Lung) | 22.13 - 61.03 | [6][7] |

| MCF-7 (Breast) | 22.13 - 61.03 | [6][7] | |

| OMS14 | A549 (Lung) | 22.13 - 61.03 | [6][7] |

| MCF-7 (Breast) | 22.13 - 61.03 | [6][7] | |

| Compound 25 | MKN-45 (Gastric) | 0.06 ± 0.01 | [2] |

| H460 (Lung) | 0.01 ± 0.003 | [2] | |

| HT-29 (Colon) | 0.18 ± 0.02 | [2] | |

| Compound 54 | MCF-7 (Breast) | Potent Inhibition | [2][6] |

| Thiourea derivative IVe | EAC (Mouse) | 10 - 24 | [8] |

| MCF-7 (Breast) | 15 - 30 | [8] | |

| HeLa (Cervical) | 33 - 48 | [8] | |

| Thiourea derivative IVf | EAC (Mouse) | 10 - 24 | [8] |

| MCF-7 (Breast) | 15 - 30 | [8] | |

| HeLa (Cervical) | 33 - 48 | [8] |

Note: The data presented is for structurally related 2-aminobenzothiazole derivatives and is intended to provide a comparative context for the potential activity of this compound.

Antimicrobial Activity: A Broad Spectrum of Action

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority. Derivatives of 2-aminobenzothiazole have demonstrated promising broad-spectrum antimicrobial activity.[1][9]

The lipophilic nature of the benzothiazole ring, potentially enhanced by the bromo and methyl substitutions, may facilitate the passage of these compounds through microbial cell membranes. The mechanism of antimicrobial action is thought to involve the inhibition of essential enzymes or the disruption of cell wall synthesis.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.[8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standard technique for determining MIC values.[9]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (dissolved in DMSO)

-

Bacterial or fungal strains

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard.[9]

-

Serial Dilution: Add 100 µL of broth to each well. Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.[9]

-

Inoculation: Add the diluted microbial inoculum to each well.

-

Controls: Include a growth control (inoculum without compound) and a sterility control (broth only).[9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Future Directions and Concluding Remarks

This compound represents a molecule of significant interest within the broader class of 2-aminobenzothiazoles. The structural features of this compound, combined with the well-documented biological activities of its analogs, strongly suggest its potential as a lead compound for the development of novel anticancer and antimicrobial agents.

Future research should focus on the comprehensive biological screening of this molecule against a wide panel of cancer cell lines and microbial strains. Elucidating its specific molecular targets and mechanisms of action will be crucial for its rational development. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of new derivatives, will be instrumental in optimizing its potency and selectivity.

The information and protocols provided in this guide are intended to serve as a robust foundation for researchers to embark on the exciting journey of exploring and unlocking the full therapeutic potential of this compound.

References

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. (2011). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 17, 2026, from [Link]

-

Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. (2016). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. (2021). University of Baghdad Digital Repository. Retrieved January 17, 2026, from [Link]

-